2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid
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Description
2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Alzheimer’s Disease
A study developed a novel fluorescent probe using a derivative of 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid for detecting β-amyloids, which are significant in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Intermediate in Anti-inflammatory Agents Synthesis
this compound derivatives are used as intermediates in synthesizing non-steroidal anti-inflammatory agents such as nabumetone and naproxen (Xu & He, 2010).
Microbial Transformation Studies
The compound was studied for its transformation under the action of Neurospora crassa, revealing insights into the metabolism of artificial estrogens (Maugras et al., 1975).
Molecular Recognition Research
Research on dimethylbutynoic acid with a pyridone terminus, related to this compound, contributed to understanding of intermolecular hydrogen bonding in molecular recognition studies (Wash et al., 1997).
Development of Integrin Antagonists
A derivative of this compound was synthesized as a potential therapeutic agent for treating idiopathic pulmonary fibrosis, highlighting its role in developing new medical treatments (Anderson et al., 2016).
Synthesis of Biologically Active Indole Derivatives
The compound's derivatives have been used in synthesizing indole derivatives, which are key elements in many natural and synthetic compounds with significant biological activity (Avdeenko et al., 2020).
Cytotoxic Activity in Cancer Research
Derivatives of this compound were studied for their cytotoxic activity, especially against leukemia and lung carcinoma, underscoring its importance in cancer research (Deady et al., 2005; Deady et al., 2003).
Synthesis of Quinolones for Antibacterial Activity
The compound's derivatives were also explored in the synthesis of new quinolones, which showed promising antibacterial efficacy, especially against Gram-positive organisms (Hagen et al., 1994).
Photoluminescence Studies
The compound was included in studies of heterometallic complexes, investigating their structural and luminescent properties, which could have implications in materials science (Kiraev et al., 2018).
Alzheimer's Disease Research
A derivative of the compound was utilized in conjunction with positron emission tomography to study the localization of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Properties
IUPAC Name |
2,2-dimethyl-4-naphthalen-1-yl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-16(2,15(18)19)10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFUPRNLZWUAAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645494 |
Source
|
Record name | 2,2-Dimethyl-4-(naphthalen-1-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854904-16-8 |
Source
|
Record name | 2,2-Dimethyl-4-(naphthalen-1-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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